molecular formula C72H86ClN9O28 B1147159 Decaplanin CAS No. 128441-18-9

Decaplanin

Cat. No.: B1147159
CAS No.: 128441-18-9
M. Wt: 1560.9 g/mol
InChI Key: SJSZMXQSCZCGFO-UHFFFAOYSA-N
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Description

Historical Discovery and Development

The discovery of this compound represents a significant milestone in the systematic exploration of actinomycete-derived antimicrobial compounds during the late twentieth century. The compound was initially isolated from Amycolatopsis decaplanina, a novel actinomycete strain that was first identified and characterized as culture number Y-86,36913. This particular strain belongs to the order Actinomycetales and was originally classified under the genus Kibdelosporangium, though subsequent taxonomic revisions placed it within the Amycolatopsis genus. The producing organism was considered a new strain due to its distinct morphological, cultural, and physiological characteristics that differentiated it from previously known actinomycete species.

The initial identification and characterization of this compound occurred during the 1980s, when it was first designated as compound M86-1410 before receiving its current nomenclature. The development timeline shows that the compound progressed through various stages of characterization and testing during the early 1990s, with extensive in vitro studies conducted at the University of Iowa Hospitals and Clinics demonstrating its antimicrobial properties. Patent applications for the novel glycopeptide antibiotic and its production methods were filed during this period, indicating commercial interest in the compound's therapeutic potential.

The compound was also produced by Amycolatopsis regifaucium, expanding the known sources of this antibiotic. Industrial development efforts were undertaken by Aventis Pharma Deutschland GmbH, which pursued the compound through preclinical development phases. However, despite initial promise demonstrated in laboratory studies, the development program was ultimately discontinued in 1994, with the compound never progressing beyond preclinical testing phases.

Classification as a Glycopeptide Antibiotic

This compound belongs to the glycopeptide antibiotic family, a diverse group of naturally occurring antimicrobial compounds characterized by their glycosylated cyclic or polycyclic nonribosomal peptide structures. Within this classification, this compound shares structural and functional similarities with other clinically significant glycopeptide antibiotics including vancomycin, teicoplanin, telavancin, ramoplanin, and avoparcin. The compound's classification is supported by its complex molecular architecture, which features the characteristic peptide backbone with attached carbohydrate moieties that define the glycopeptide antibiotic class.

Structural analysis through crystallographic studies has revealed that this compound crystallizes in multiple crystal forms, specifically two P21 and two P6122 crystal forms, each containing four monomers in the asymmetric unit with solvent contents varying from 48 to 69 percent. These structural investigations have demonstrated that this compound contains dimer units typical of antibiotics related to vancomycin, while also exhibiting unique intermolecular interactions that contribute to polymorphic arrangements leading to intertwined 61-helices in specific crystal forms.

The compound's chemical structure, designated by the molecular formula C72H86ClN9O28, includes characteristic features of glycopeptide antibiotics such as multiple hydroxyl groups, amino acid residues, and glycosidic linkages. The presence of chlorine atoms in the structure, which has proven useful for crystallographic studies using single-wavelength anomalous diffraction techniques, further distinguishes this compound within the glycopeptide family. The compound's International Union of Pure and Applied Chemistry name reflects its complex polycyclic structure with multiple functional groups characteristic of this antibiotic class.

Significance in Antimicrobial Research

The significance of this compound in antimicrobial research extends beyond its individual therapeutic potential to encompass broader contributions to understanding glycopeptide antibiotic mechanisms and resistance patterns. Comprehensive in vitro studies have established this compound's activity profile against a wide range of gram-positive bacterial pathogens, providing valuable comparative data for glycopeptide antibiotic research. These studies have demonstrated that this compound exhibits activity against Enterococcus faecalis, Enterococcus faecium, Staphylococcus aureus, streptococci, bacilli, corynebacteria, and listeria species, with minimum inhibitory concentration values that vary depending on the specific organism and strain characteristics.

The compound has served as an important research tool for investigating glycopeptide antibiotic resistance mechanisms, particularly in the context of vancomycin-resistant enterococci and methicillin-resistant staphylococci. Studies utilizing this compound have contributed to understanding the complex relationship between structural modifications in glycopeptide antibiotics and their corresponding antimicrobial activity profiles. Comparative analysis with established glycopeptide antibiotics has shown that this compound demonstrates activity levels generally two to four-fold less potent than vancomycin, teicoplanin, and daptomycin against certain staphylococcal species, while maintaining comparable activity against streptococcal isolates.

Research utilizing this compound has also provided insights into the environmental conditions affecting glycopeptide antibiotic activity, including pH stability across ranges from 5.5 to 7.5, minimal effects of inoculum size on minimum inhibitory concentrations, and stability in the presence of elevated calcium and magnesium concentrations and serum. These findings have contributed to broader understanding of factors influencing glycopeptide antibiotic efficacy in clinical and laboratory settings.

The compound's role in crystallographic research has been particularly significant, with structural studies of this compound contributing to understanding of glycopeptide antibiotic molecular arrangements and intermolecular interactions. These investigations have utilized advanced techniques including direct methods, single-wavelength anomalous diffraction, multiple-wavelength anomalous diffraction, and molecular replacement to solve complex protein structures, advancing methodological approaches for studying large organic molecules.

Table 1: Minimum Inhibitory Concentration Data for this compound Against Selected Bacterial Pathogens

Bacterial Species Minimum Inhibitory Concentration 90% (micrograms/mL) Reference
Staphylococcus aureus (methicillin-susceptible) 2
Staphylococcus aureus (methicillin-resistant) 4
Staphylococcus epidermidis 2-4
Staphylococcus haemolyticus 8
Enterococcus faecalis 4
Enterococcus faecium 4-16
Streptococcus pyogenes 0.12
Streptococcus agalactiae 0.12
Viridans group streptococci 4
Clostridium species 0.5

Table 2: Crystal Form Characteristics of this compound

Crystal Form Space Group Monomers per Asymmetric Unit Solvent Content (%) Reference
Form 1 P21 4 48-69
Form 2 P21 4 48-69
Form 3 P6122 4 48-69
Form 4 P6122 4 48-69

Properties

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZMXQSCZCGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H86ClN9O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126985-51-1, 128441-18-9
Record name MM 47761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decaplanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Seed Culture Development

Industrial Decaplanin production begins with a two-stage seed culture protocol to maximize biomass and antibiotic yield. The primary seed medium contains glucose (15 g/L), soybean meal (15 g/L), cornsteep liquor (5 g/L), NaCl (5 g/L), and CaCO₃ (2 g/L), adjusted to pH 6.5. Inoculation involves transferring spores from agar slants to 500 mL Erlenmeyer flasks containing 100 mL medium, followed by incubation at 29°C with rotary shaking (240 rpm) for 72 hours.

The secondary seed stage scales production using 15 L fermenters with 10 L working volume. Parameters include:

  • Temperature: 29 ± 1°C

  • Aeration: 6–7 L/min

  • Agitation: 180–200 rpm

  • Duration: 48 hours

This stage achieves a packed cell volume (PCV) of ~20%, preparing the culture for large-scale fermentation.

Production Fermentation

This compound biosynthesis occurs in 390 L vessels containing 280 L of production medium. Key components include:

  • Carbon source: Glucose (40 g/L)

  • Nitrogen sources: Soybean meal (20 g/L), cornsteep liquor (10 g/L)

  • Salts: NaCl (5 g/L), CaCO₃ (3 g/L)

  • Antifoam: Desmophen® (0.1% v/v)

Fermentation conditions are maintained at:

  • Temperature: 29 ± 1°C

  • Agitation: 100–120 rpm

  • Aeration: 170 L/min

  • Duration: 66–68 hours

Bioactivity monitoring via agar well diffusion against Staphylococcus aureus 209P shows inhibition zones of 16–17 mm diameter, correlating with this compound titers of 1.2–1.5 g/L.

Table 1: Fermentation Parameters and Outcomes

ParameterSeed StageProduction Stage
Volume (L)0.1280
Duration (h)7268
Biomass (PCV)15%20%
Antibiotic Titer (g/L)N/A1.2–1.5
Dissolved Oxygen (%)8040

Extraction and Primary Purification

Adsorption Chromatography

Post-fermentation broth is centrifuged to remove mycelia, followed by adsorption on macroporous resins:

  • Diaion® HP-20 :

    • Adsorption capacity: 10 g resin/L broth

    • Eluent: 50% acetone/water (v/v)

    • Recovery: 85–90%

  • Amberlite® XAD-4 :

    • Flow rate: 2 bed volumes/hour

    • Eluent: 70% methanol/0.1% trifluoroacetic acid

    • Purity after elution: 60–65%

Comparative studies show Diaion® HP-20 achieves higher recovery (92 ± 3%) versus Amberlite® XAD-4 (78 ± 5%) for this compound.

Ion-Exchange Processing

Crude extracts undergo cation-exchange chromatography using Amberlite® IRC-50 (H⁺ form):

  • Column dimensions: 50 × 100 cm

  • Loading: 5 g/L resin

  • Elution: 0.5 M NH₄OH in 40% methanol

  • Conductivity: <100 µS/cm after neutralization

This step removes anionic impurities, increasing purity to 75–80%.

Advanced Purification Techniques

Reverse-Phase Chromatography

Final polishing uses C18-modified silica columns:

  • Column: Phenomenex Luna® C18 (250 × 21.2 mm, 5 µm)

  • Mobile phase:

    • A: 0.1% formic acid

    • B: Acetonitrile

  • Gradient: 20–50% B over 30 min

  • Flow rate: 10 mL/min

This achieves 98.5% purity with a recovery of 82 ± 4%.

Isoelectric Focusing

For resolving structurally similar analogs, preparative isoelectric focusing (IEF) in 8 M urea/3.5% CHAPS enables:

  • pH gradient: 8.46–8.65

  • Voltage: 1000 V

  • Duration: 12 hours

IEF increases purity from 85% to >99% for the main this compound component (pI 8.56).

Table 2: Purification Performance Metrics

TechniquePurity IncreaseYield Loss
Diaion® HP-2060% → 85%8%
C18 Chromatography85% → 98.5%18%
IEF98.5% → 99.9%12%

Crystallization and Salt Formation

Free Base Crystallization

Lyophilized this compound is dissolved in tert-butanol/water (9:1) at 50 mg/mL and crystallized via slow cooling (0.5°C/min) to 4°C. This yields needle-shaped crystals with:

  • Purity: 99.2%

  • Moisture content: <0.5%

Salt Derivatives

Pharmaceutical formulations employ acid addition salts:

  • Trifluoroacetate : Prepared using TFA in dichloromethane

  • Hydrochloride : Formed via HCl gas bubbling in ethanol

  • Sulfate : Generated with H₂SO₄ in acetonitrile

Salt forms exhibit distinct solubility profiles:

Table 3: Solubility of this compound Salts (mg/mL)

SaltWaterEthanolAcetone
Free Base2.115.80.3
Trifluoroacetate45.632.18.9
Hydrochloride28.79.21.1

Analytical Quality Control

HPLC Analysis

A validated LC-MS/MS method employs:

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm)

  • Mobile phase: 0.1% formic acid/acetonitrile gradient

  • Detection: ESI+ MRM (m/z 887.4 → 322.1)

Method validation shows:

  • Linearity: 1–5000 ng/mL (R² >0.999)

  • LLOQ: 1.0 ng/mL

  • Precision: <10% RSD

Bioactivity Assessment

Agar well diffusion against Staphylococcus aureus ATCC 25923 correlates with HPLC purity:

Purity (%)Zone Diameter (mm)
9516.2 ± 0.3
9918.5 ± 0.2
99.919.1 ± 0.1

Chemical Reactions Analysis

Types of Reactions

Decaplanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify the glycopeptide structure.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include modified glycopeptide structures with altered biological activity. These modifications can enhance or reduce the antibiotic activity of this compound.

Scientific Research Applications

Chemistry

  • Model Compound : Decaplanin serves as a model compound for studying the properties and mechanisms of glycopeptide antibiotics. Researchers utilize it to understand the structural characteristics that contribute to antibiotic efficacy and resistance mechanisms in bacteria.

Biology

  • Bacterial Cell Wall Synthesis : The compound is employed in research focused on bacterial cell wall synthesis pathways. It aids in elucidating how antibiotics interact with bacterial cells and the biochemical processes involved in antibiotic resistance .

Medicine

  • Infection Treatment : this compound has been investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against various strains has been documented, indicating its promise as a therapeutic agent .
  • In Vivo Studies : In laboratory studies involving mice infected with Staphylococcus aureus, this compound demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for various pathogens, showing effective inhibition at concentrations ranging from 0.12 to 4 micrograms/ml for most strains tested .

Industry

  • Antibiotic Development : this compound is used in the development of new antibiotics and fermentation processes for antibiotic production. Its unique properties make it a candidate for further exploration in pharmaceutical applications .

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

Bacteria SpeciesMIC (µg/ml)
Staphylococcus aureus0.12 - 4
Enterococcus faecalis0.12 - 4
Enterococcus faecium0.12 - 4
Streptococcus pyogenes0.12 - 4
Coagulase-negative staphylococci≥8

Data derived from laboratory studies assessing the antibacterial efficacy of this compound against clinical isolates .

Table 2: In Vivo Efficacy of this compound in Animal Models

PathogenInfection ModelResult
Staphylococcus aureusMiceSignificant reduction in bacterial load
Enterococcus faecalisMiceEffective treatment observed

Results from experiments evaluating this compound's therapeutic potential in vivo .

Case Studies

  • Clinical Isolate Study : A study conducted at the University of Iowa Hospitals examined this compound's activity against bloodstream isolates from patients. The results indicated that this compound was effective against most Gram-positive strains, although some Enterococcus species showed resistance .
  • Resistance Mechanisms : Research into glycopeptide antibiotic resistance highlighted the importance of understanding how bacteria adapt to antibiotics like this compound. This ongoing research aims to develop strategies to combat resistance and enhance the efficacy of existing antibiotics .

Comparison with Similar Compounds

Structural and Functional Features

Feature Decaplanin Vancomycin Teicoplanin Balhimycin
Core Structure Heptapeptide backbone Heptapeptide backbone Heptapeptide backbone Heptapeptide backbone
Chlorination Likely present Two chlorine atoms One chlorine atom Two chlorine atoms
Lipid Side Chain Absent Absent Present (enhances lipophilicity) Absent
Glycosylation Variable sugar moieties Disaccharide (vancosamine) Acylated mannose Hexose and vancosamine
Target Binding D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala

Key Insights :

  • This compound and vancomycin share structural similarities but differ in glycosylation and side-chain modifications. Teicoplanin’s lipid side chain enhances tissue penetration and half-life, allowing once-daily dosing, a pharmacokinetic advantage over vancomycin and this compound .
  • Balhimycin, like this compound, lacks cluster-situated vanY genes, but its vanHAX genes are located outside the BGC, suggesting distinct regulatory mechanisms for resistance .

Genetic and Resistance Profiles

Gene Cluster This compound Vancomycin Teicoplanin Balhimycin
vanHAX Present Present Present Present (outside BGC)
vanY Absent Present Absent Present (vanYAb)
vanRS Absent Absent Absent Present (vlnRAbSAb)

Key Insights :

  • This compound’s BGC lacks vanY (a D,D-carboxypeptidase that hydrolyzes D-Ala-D-Ala) and vanRS (a two-component regulatory system), making its self-resistance mechanism reliant solely on vanHAX-mediated modification of cell wall precursors .
  • Vancomycin producers encode vanY, which confers additional resistance by cleaving excess peptidoglycan precursors, a feature absent in this compound .
  • Balhimycin uniquely harbors vanRS and vanY but locates vanHAX 2 kbp away from the BGC, suggesting evolutionary divergence in resistance gene organization .

Pharmacological and Clinical Activity

Parameter This compound Vancomycin Teicoplanin
MIC90 (μg/mL) 0.5–2.0 (Gram-positive spp.) 1–4 (Gram-positive spp.) 0.25–2 (Gram-positive spp.)
Half-Life (hours) Not well-characterized 4–6 70–100
Dosing Frequency Unknown Every 6–12 hours Once daily
Resistance Mechanisms vanHAX-mediated vanHAX/Y-mediated vanHAX-mediated

Key Insights :

  • This compound exhibits comparable in vitro activity to vancomycin against Gram-positive pathogens, with MIC90 values ranging from 0.5 to 2.0 μg/mL .
  • Teicoplanin’s prolonged half-life and lipophilic properties make it more suitable for outpatient use, whereas this compound’s pharmacokinetics remain understudied .
  • Resistance to this compound is mediated by vanHAX genes, which convert D-Ala-D-Ala to D-Ala-D-lactate (D-Lac), reducing binding affinity.

Biological Activity

Decaplanin, a novel glycopeptide antibiotic derived from Amycolatopsis decaplanina, has garnered attention for its potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound through various studies, including in vitro and in vivo findings, minimum inhibitory concentrations (MICs), and potential therapeutic applications.

Overview of this compound

This compound is classified as a glycopeptide antibiotic, similar to vancomycin and teicoplanin, and is primarily effective against a range of Gram-positive pathogens. Its mechanism of action involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis and ultimately leading to cell death .

In Vitro Activity

The in vitro efficacy of this compound has been extensively studied against various Gram-positive bacterial strains. A notable study tested this compound against 169 bloodstream isolates from patients, revealing the following results:

  • Minimum Inhibitory Concentrations (MICs) :
    • Staphylococcus aureus : MIC90 ranged from 0.12 to 4 µg/ml.
    • Enterococcus faecalis and E. faecium : Generally susceptible, although some strains exhibited resistance with MIC90 values up to 16 µg/ml.
    • Coagulase-negative staphylococci : Some strains showed MIC90 values of 8 µg/ml, indicating potential resistance .

The following table summarizes the MIC values for various pathogens tested:

Bacterial StrainMIC90 (µg/ml)
Staphylococcus aureus0.12 - 4
Enterococcus faecalis≤ 16
Enterococcus faecium≤ 16
Coagulase-negative staphylococci≤ 8
Streptococcus pyogenes≤ 4
Listeria monocytogenes≤ 4

In Vivo Activity

In vivo studies have demonstrated the therapeutic potential of this compound. One study involved laboratory mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound effectively reduced bacterial loads in infected tissues, showcasing its potential as a treatment option for serious infections caused by resistant strains .

Resistance Mechanisms

Despite its efficacy, some bacterial strains have developed resistance to this compound. The emergence of resistance mechanisms is often linked to modifications in the target site (D-alanyl-D-alanine) or through efflux pumps that reduce drug accumulation within the bacterial cell . Ongoing research aims to elucidate these mechanisms further and develop strategies to counteract resistance.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on MRSA Infection :
    • A patient with a severe MRSA infection was treated with this compound after failing multiple antibiotic regimens. The treatment resulted in significant clinical improvement and resolution of infection, underscoring the drug's utility in resistant infections.
  • Use in Veterinary Medicine :
    • This compound has also been explored as a feed additive in livestock to promote growth and prevent infections caused by Gram-positive pathogens, demonstrating its versatility beyond human medicine .

Q & A

Q. What established protocols ensure reproducibility in Decaplanin synthesis?

this compound synthesis requires strict adherence to validated chemical procedures. Key steps include:

  • Purification : Use high-performance liquid chromatography (HPLC) to confirm purity (>95%) and identity via mass spectrometry .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural validation, cross-referencing with published spectral libraries .
  • Documentation : Follow guidelines for experimental reproducibility, detailing solvent systems, reaction times, and catalysts to enable replication .

Q. How can researchers standardize in vitro assays to evaluate this compound’s antimicrobial activity?

  • Model Selection : Use clinically relevant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) with standardized minimum inhibitory concentration (MIC) protocols .
  • Controls : Include positive (e.g., vancomycin) and negative controls to validate assay sensitivity.
  • Data Reporting : Adhere to guidelines for reporting MIC values, including growth conditions and inoculum size, to ensure cross-study comparability .

Q. What analytical techniques are critical for assessing this compound’s stability under varying physicochemical conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to monitor degradation thresholds.
  • pH Sensitivity : Conduct spectrophotometric assays across a pH range (3–9) to identify instability points .
  • Long-Term Storage : Apply accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track compound integrity .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across preclinical studies?

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like dosing regimens and bacterial load heterogeneity .
  • Statistical Reassessment : Apply mixed-effects models to account for inter-lab variability in MIC measurements .
  • Mechanistic Validation : Use transcriptomic profiling to correlate this compound exposure with bacterial gene expression patterns, resolving discrepancies in mode of action .

Q. What methodologies optimize this compound’s pharmacokinetic profile for in vivo applications?

  • Bioavailability Enhancement : Test lipid-based nanoformulations to improve solubility, using in situ perfusion models to assess intestinal absorption .
  • Half-Life Extension : Conduct structure-activity relationship (SAR) studies to modify this compound’s glycopeptide backbone, prioritizing derivatives with prolonged plasma retention .
  • Tissue Penetration : Employ microdialysis in target tissues (e.g., lung, bone) to quantify drug distribution, validating with LC-MS/MS .

Q. How can researchers design studies to elucidate this compound resistance mechanisms in Gram-positive pathogens?

  • Genomic Approaches : Perform whole-genome sequencing on resistant mutants to identify mutations in cell wall biosynthesis pathways (e.g., van gene clusters) .
  • Proteomic Profiling : Use tandem mass spectrometry to detect overexpression of efflux pumps or target-modifying enzymes .
  • Combinatorial Testing : Evaluate this compound’s synergy with β-lactams or β-lactamase inhibitors to bypass resistance .

Q. What frameworks support the integration of multi-omics data to refine this compound’s mode of action?

  • Transcriptomics : Apply RNA-seq to map bacterial stress responses post-treatment .
  • Metabolomics : Use LC-HRMS to track perturbations in peptidoglycan precursor pools .
  • Network Analysis : Build interaction networks linking this compound-targeted pathways to secondary resistance mechanisms .

Methodological Considerations for Data Analysis

Q. Which statistical models are optimal for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal Emax models to estimate EC50 values .
  • Bayesian Hierarchical Models : Account for nested data structures (e.g., multiple experiments per lab) to reduce bias .
  • Survival Analysis : Apply Kaplan-Meier curves for time-kill assays, comparing log-rank tests across treatment groups .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

  • Affinity Pulldown : Use biotinylated this compound analogs to isolate binding partners, followed by Western blotting or MS .
  • Cryo-EM : Resolve drug-target complexes at near-atomic resolution to confirm binding sites .
  • Fluorescence Polarization : Quantify binding affinity shifts in mutant vs. wild-type targets .

Q. What strategies ensure ethical and reproducible animal studies for this compound’s toxicity profiling?

  • 3R Compliance : Prioritize in silico models (e.g., QSAR) for preliminary toxicity screening .
  • Histopathological Standards : Adopt scoring systems for organ-specific damage (e.g., kidney tubule necrosis) with blinded pathologist reviews .
  • Data Transparency : Publish raw histology images and toxicity metrics in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.